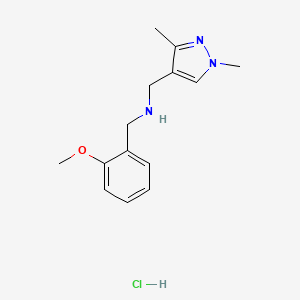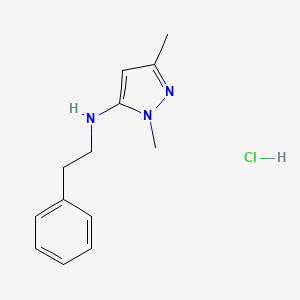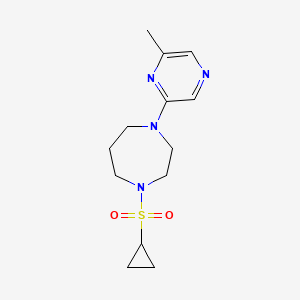
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a methoxybenzylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl groups using methyl iodide or another methylating agent.
Attachment of the Methoxybenzylamine Moiety: The final step involves the reaction of the substituted pyrazole with 2-methoxybenzylamine under appropriate conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine: Lacks the dimethyl substitution.
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-benzylmethanamine: Lacks the methoxy group.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is unique due to the combination of the dimethyl-substituted pyrazole ring and the methoxybenzylamine moiety, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C14H20ClN3O |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3;/h4-7,10,15H,8-9H2,1-3H3;1H |
Clave InChI |
NTAXUWUSOOSYEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2=CC=CC=C2OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115894.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15115897.png)

![6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B15115910.png)

![2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B15115919.png)
![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B15115929.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B15115932.png)
![2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115956.png)

![2-(4-ethoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115981.png)
![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B15115985.png)
![N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15115988.png)
